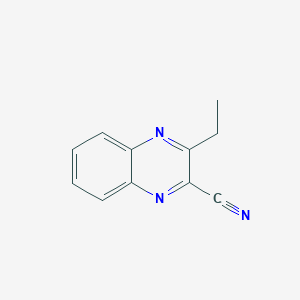
Chlorure de tétrahydrothiophène-3-sulfonyle 1,1-dioxyde
Vue d'ensemble
Description
Tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide is a chemical compound that belongs to the class of organosulfur compounds. It is characterized by the presence of a tetrahydrothiophene ring, which is a saturated five-membered ring containing four carbon atoms and one sulfur atom. The sulfonyl chloride 1,1-dioxide functional group is attached to this ring, indicating the presence of sulfonyl chloride and two oxygen atoms in a dioxide configuration.
Synthesis Analysis
The synthesis of tetrahydrothiophene-S,S-dioxide derivatives has been explored through the Michael ring closure reaction. This reaction involves halomethyl (E)-β-styryl sulfones, such as bromomethyl and chloromethyl variants, which undergo a reaction with sodium enolates derived from compounds like dimethyl malonate, malononitrile, and ethyl acetoacetate. The result of this condensation is the formation of substituted tetrahydrothiophene-S,S-dioxides, representing a novel method of α-haloalkyl sulfones transformations that diverge from the traditional Ramberg–Bäcklund reaction .
Molecular Structure Analysis
Chemical Reactions Analysis
The chemical reactions involving tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide derivatives are centered around the introduction of various sulfonyl groups to the hydroxyl group of (R)-tetrahydrothiophene-3-ol. The derivatives prepared in this manner exhibit different enantiomeric purities, which can be enriched through crystallization. The process of crystallization not only improves the enantiomeric purity of the sulfonyl derivatives but also results in mother liquors with high enantiomeric purity. This indicates that the sulfonyl derivatives of tetrahydrothiophene-3-ol can undergo further reactions and modifications to enhance their chiral purity .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide derivatives are influenced by the sulfonyl group and the overall molecular structure. The crystallization process used to enrich the enantiomeric purity of these compounds suggests that they have distinct solid-state properties, which can be manipulated to achieve higher enantiomeric excess (ee) and diastereomeric excess (de). The ability to obtain high %ee in both the crystalline product and the mother liquor implies that these derivatives have favorable solubility and crystallization characteristics, which are essential for applications in chiral synthesis and separation techniques .
Applications De Recherche Scientifique
Recherche en protéomique
Chlorure de tétrahydrothiophène-3-sulfonyle 1,1-dioxyde: est utilisé en recherche protéomique comme un produit chimique spécialisé. Ses propriétés uniques le rendent approprié pour les études de caractérisation et de modification des protéines. Le composé peut être utilisé pour marquer les protéines ou pour modifier les structures protéiques afin d'étudier les interactions protéine-protéine, le repliement des protéines et la fonction .
Synthèse organique
Dans le domaine de la chimie organique, ce composé sert de réactif pour divers processus de synthèse. Il peut agir comme un agent sulfonylant pour introduire des groupes sulfonyle dans les molécules organiques, ce qui est une étape cruciale dans la synthèse de molécules complexes pour les produits pharmaceutiques et les produits agrochimiques .
Développement de médicaments
Le groupe sulfonyle présent dans le This compound est important en chimie médicinale. Il est souvent incorporé dans les molécules de médicaments pour améliorer leurs propriétés pharmacocinétiques, telles que la solubilité et la stabilité métabolique, ce qui est essentiel pour le développement de nouveaux médicaments .
Science des matériaux
Ce composé trouve des applications en science des matériaux, en particulier dans le développement de polymères et de plastiques de pointe. Sa capacité à agir comme un agent de polymérisation peut conduire à la création de nouveaux matériaux avec une durabilité et une résistance chimique améliorées .
Chimie analytique
En chimie analytique, le This compound peut être utilisé comme un agent de dérivatisation pour la détection et la quantification de divers composés chimiques. Il contribue à améliorer les capacités de détection des techniques chromatographiques telles que la HPLC et la GC-MS .
Sciences de l'environnement
La réactivité du composé avec les polluants en fait un candidat pour les applications de nettoyage environnemental. Il pourrait potentiellement être utilisé pour neutraliser ou transformer des substances dangereuses en formes moins nocives, aidant ainsi à la remise en état des sites contaminés .
Catalyse
This compound: peut également être utilisé comme catalyseur ou précurseur de catalyseur dans les réactions chimiques. Son groupe chlorure de sulfonyle peut activer les substrats, augmentant ainsi l'efficacité de diverses transformations chimiques .
Biochimie
Enfin, en biochimie, ce composé peut être utilisé pour étudier les mécanismes enzymatiques. En agissant comme un inhibiteur ou un analogue de substrat, il aide à élucider les fonctions catalytiques des enzymes, ce qui est crucial pour comprendre les processus biologiques et concevoir des inhibiteurs enzymatiques .
Mécanisme D'action
Safety and Hazards
Tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers . Protective clothing and self-contained breathing apparatus should be worn .
Propriétés
IUPAC Name |
1,1-dioxothiolane-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO4S2/c5-11(8,9)4-1-2-10(6,7)3-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAOPMCGCFWIHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378201 | |
| Record name | tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17115-47-8 | |
| Record name | tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dioxo-1lambda6-thiolane-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





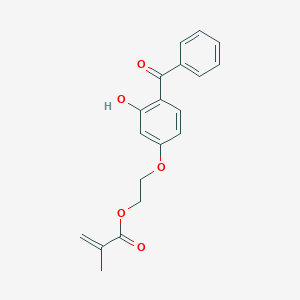



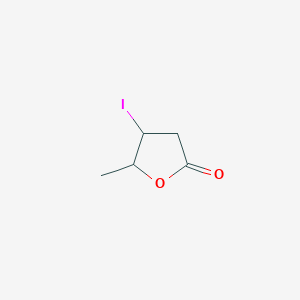
![[(3S,9R,10S,13R,14R,17R)-17-[(2R,5S)-5,6-Dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B99066.png)
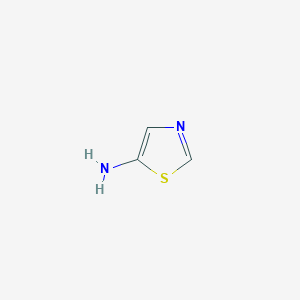
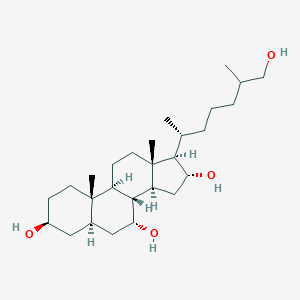
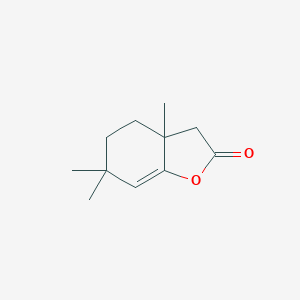
![Benzo[b]thiophene, 2-propyl-](/img/structure/B99072.png)

